molecular formula C20H18N2O6S B2824909 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-03-9

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2824909
CAS RN: 865200-03-9
M. Wt: 414.43
InChI Key: WOLNJHOXGHLMBK-MRCUWXFGSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a carbonyl group, an imino group, a methoxy group, and a benzo[d]thiazol-3(2H)-yl group. These groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple functional groups and a heterocyclic ring system would likely result in a highly conjugated system with interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its functional groups. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the imino group could potentially undergo tautomerization .

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

Compounds with similar structural motifs have been synthesized and evaluated as aldose reductase inhibitors, which are of significant interest for the treatment of diabetic complications. For example, a series of iminothiazolidin-4-one acetate derivatives demonstrated high inhibitory potency against aldose reductase, a key enzyme involved in the pathogenesis of diabetic complications, suggesting their potential as novel drugs for this purpose (Sher Ali et al., 2012).

Antimicrobial Agents

Another application of chemically related compounds involves their antimicrobial properties. Thiazole-derived Schiff base ligands, for example, have been synthesized and showed moderate activity against specific bacterial and fungal species. Such compounds offer insights into the development of new antimicrobial agents, highlighting the utility of thiazole and imine groups in designing effective drugs (H. M. Vinusha et al., 2015).

Synthesis of Pharmaceutical Intermediates

Research has also focused on the synthesis of intermediates for pharmaceutical applications, including antibiotics and anti-inflammatory drugs. For instance, studies on the preparation of specific isomers related to cephem antibiotics underscore the importance of these compounds in developing new therapeutic agents (K. Tatsuta et al., 1994). Another study detailed the improvement in the synthesis of an intermediate for Cefixime, an antibiotic, demonstrating the compound's relevance in pharmaceutical manufacturing (Liu Qian-chun, 2010).

Metal Complex Formation for Antimicrobial Activity

Complexes involving benzothiazole-imino-benzoic acid ligands with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. These complexes exhibit good antimicrobial activity, indicating the potential for metal-organic frameworks or coordination compounds in treating infections (N. Mishra et al., 2019).

Herbicidal Activity

Compounds incorporating imine and thiazole groups have been explored for their phytotoxic effects, indicating their potential as herbicides. Research into 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, for instance, showed strong herbicidal activity on Arabidopsis thaliana, offering a basis for developing new synthetic herbicides (F. Araniti et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to assess its efficacy and safety. If it’s a chemical reagent, future research could involve exploring its reactivity in different chemical reactions .

properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-25-13-4-5-14-17(10-13)29-20(22(14)11-18(23)26-2)21-19(24)12-3-6-15-16(9-12)28-8-7-27-15/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLNJHOXGHLMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

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